molecular formula C14H20ClNO B13511046 (2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride

(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride

Cat. No.: B13511046
M. Wt: 253.77 g/mol
InChI Key: MDYDQCIKCGHQLM-PFEQFJNWSA-N
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Description

(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexanone ring substituted with a methylamino group and a 2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride typically involves the following steps:

    Formation of the Cyclohexanone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methylamino Group:

    Addition of 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a Lewis acid catalyst.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biochemical Studies: The compound may be used in biochemical studies to investigate its interactions with biological molecules and pathways.

Medicine

    Pharmaceutical Research: The compound may have potential therapeutic applications, including as an analgesic or anesthetic agent.

Industry

    Chemical Manufacturing: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(methylamino)-2-(phenyl)cyclohexan-1-one
  • (2R)-2-(ethylamino)-2-(2-methylphenyl)cyclohexan-1-one
  • (2R)-2-(methylamino)-2-(2-chlorophenyl)cyclohexan-1-one

Uniqueness

The uniqueness of (2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C14H19NO.ClH/c1-11-7-3-4-8-12(11)14(15-2)10-6-5-9-13(14)16;/h3-4,7-8,15H,5-6,9-10H2,1-2H3;1H/t14-;/m1./s1

InChI Key

MDYDQCIKCGHQLM-PFEQFJNWSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@]2(CCCCC2=O)NC.Cl

Canonical SMILES

CC1=CC=CC=C1C2(CCCCC2=O)NC.Cl

Origin of Product

United States

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